molecular formula C6H7F4N3 B13076471 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine

1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine

Cat. No.: B13076471
M. Wt: 197.13 g/mol
InChI Key: WPPUUTIFXCROLR-UHFFFAOYSA-N
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Description

1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine is a fluorinated pyrazole derivative with a tetrafluoropropyl substituent at the pyrazole ring’s position 1 and an amine group at position 3.

Properties

Molecular Formula

C6H7F4N3

Molecular Weight

197.13 g/mol

IUPAC Name

1-(2,2,3,3-tetrafluoropropyl)pyrazol-3-amine

InChI

InChI=1S/C6H7F4N3/c7-5(8)6(9,10)3-13-2-1-4(11)12-13/h1-2,5H,3H2,(H2,11,12)

InChI Key

WPPUUTIFXCROLR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CC(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine typically involves the reaction of 2,2,3,3-tetrafluoropropylamine with pyrazole derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity with various biological molecules, potentially leading to unique biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

1-(Adamantan-1-yl)-1H-pyrazol-3-amine () Substituents: Bulky adamantyl group at position 1. Synthesis: Reacted 3-aminopyrazole with 1-bromoadamantane in HBr .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()

  • Substituents : Pyridinyl (electron-withdrawing) at position 1, cyclopropylamine at position 4.
  • Impact : Pyridinyl enhances π-π stacking in biological targets; cyclopropylamine introduces steric hindrance.
  • Synthesis : Copper-catalyzed coupling under basic conditions .

1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine ()

  • Substituents : Chlorophenyl (electron-withdrawing) at position 1, trifluoromethyl at position 3.
  • Impact : Trifluoromethyl increases metabolic stability; chlorophenyl may enhance binding affinity in hydrophobic pockets.
  • Molecular Weight : 261.63 g/mol .
Target Compound vs. Comparators :
Property 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine 1-(Adamantan-1-yl)-1H-pyrazol-3-amine N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Substituent Position 1 (tetrafluoropropyl), 3 (amine) 1 (adamantyl), 3 (amine) 1 (pyridinyl), 4 (cyclopropylamine)
Lipophilicity (logP) Moderate (fluorine reduces hydrophilicity) High (adamantyl dominates) Moderate (pyridinyl balances cyclopropylamine)
Molecular Weight ~225.15 g/mol (estimated) ~287.37 g/mol (estimated) 215.24 g/mol
Synthetic Complexity Moderate (fluorinated alkylation required) High (adamantyl bromination) Moderate (Cu-catalyzed coupling)

Electronic and Steric Effects

  • This contrasts with adamantyl’s purely steric bulk and trifluoromethyl’s stronger electron-withdrawing effect .
  • Amine Position : The amine at position 3 in the target compound allows for hydrogen bonding, similar to 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine . However, substituents at position 4 (e.g., cyclopropylamine in ) alter spatial orientation for target interactions .

Biological Activity

1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine (CAS No. 1006486-73-2) is a fluorinated pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure incorporates fluorinated groups which may influence its pharmacological properties. This article explores the biological activity of this compound, including synthesis methods, biological evaluations, and relevant case studies.

  • Molecular Formula : C6H7F4N3
  • Molecular Weight : 197.13 g/mol
  • Structure : The compound features a pyrazole ring substituted with a tetrafluoropropyl group, which may enhance its lipophilicity and metabolic stability.

Synthesis Methods

The synthesis of 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. The use of fluorinated reagents is crucial in ensuring the incorporation of the tetrafluoropropyl moiety.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives. Although specific data on 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine is limited, related compounds have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study reported that certain pyrazole derivatives exhibited significant antibacterial effects at concentrations as low as 1 μg/mL .

Anticancer Potential

Fluorinated compounds often exhibit enhanced biological activities due to their unique electronic properties. Research into similar pyrazole derivatives has indicated potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. While direct studies on 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine are sparse, the structural similarities suggest it may possess similar activities.

Enzyme Inhibition

The inhibition of specific enzymes by pyrazole derivatives has been a focus in medicinal chemistry. For example, compounds with a pyrazole core have been investigated for their ability to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various diseases including cancer and Alzheimer's disease . The fluorinated nature of 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-3-amine may enhance its binding affinity due to increased hydrophobic interactions.

Case Studies

StudyFindings
Antibacterial Activity Certain pyrazole derivatives exhibited weak antibacterial activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition Pyrazole derivatives were evaluated for GSK-3 inhibition; some showed significant efficacy .
Anticancer Studies Related compounds demonstrated apoptosis induction in cancer cell lines .

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